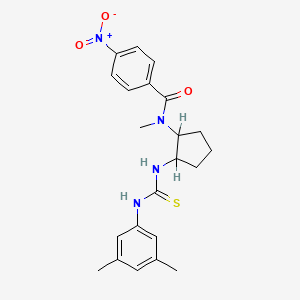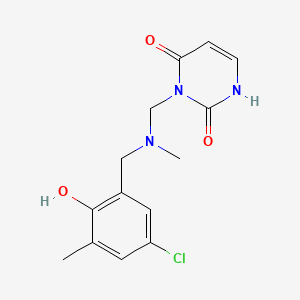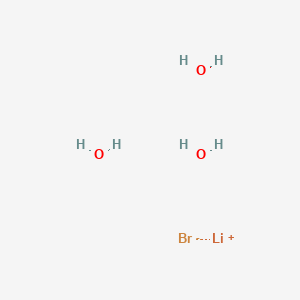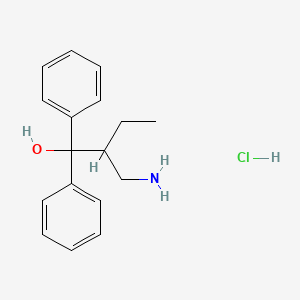
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is a chemical compound with the molecular formula C17H21NO·HCl. It is known for its unique structure, which includes two phenyl groups attached to a central carbon atom, an ethyl group, and an amino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride typically involves the reaction of benzophenone with ethylmagnesium bromide to form 1,1-diphenyl-2-ethyl-3-hydroxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diphenyl-2-ethyl-3-aminopropane
- 1,1-Diphenyl-2-ethyl-3-hydroxypropane
- 1,1-Diphenyl-2-ethyl-3-aminopropanol
Uniqueness
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
78109-95-2 |
|---|---|
Molekularformel |
C17H22ClNO |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,1-diphenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,19H,2,13,18H2,1H3;1H |
InChI-Schlüssel |
LMNLDRQNJCRGJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


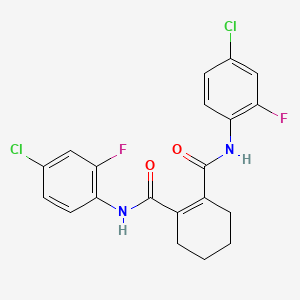
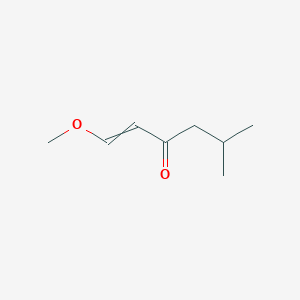
methylene]-](/img/structure/B14439254.png)
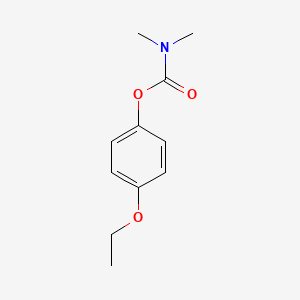
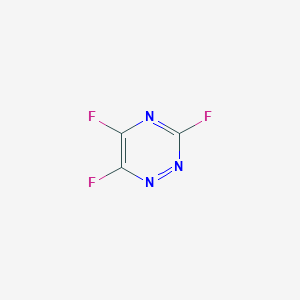
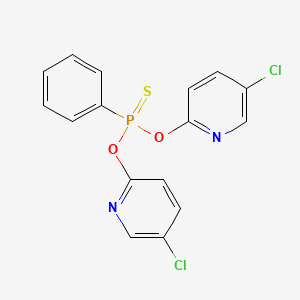

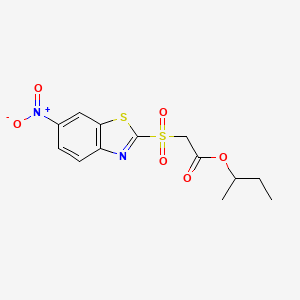
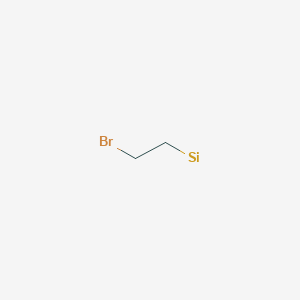

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
